molecular formula C11H12N2O B186017 2-cyano-N-(4-methylbenzyl)acetamide CAS No. 64488-12-6

2-cyano-N-(4-methylbenzyl)acetamide

Cat. No. B186017
CAS RN: 64488-12-6
M. Wt: 188.23 g/mol
InChI Key: ICLYDXJODBRAID-UHFFFAOYSA-N
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Patent
US04028084

Procedure details

A solution of 93 g. (0.825 mole) of ethyl cyanoacetate and 100 g. (0.825 mole) of 4-methylbenzylamine in 150 ml. of 2-methoxyethanol is refluxed for 2 hr. After cooling the solid product is isolated by vacuum filtration, washed with pentane and dried to give 90 g. (57.6%) of amide as a white solid: m.p. 124°-6° C.; ν 3220 (NH), 2230 (CN), and 1630 cm.-1 (C=O) δ 8.77 broad, 1H, NH); 7.17 (s, 4H, phenyl protons), 4.28 (d, 2H, benzyl methylene), 3.67 (s, 2H, CH2CO), and 2.28 (s, 3H, CH3).
Quantity
0.825 mol
Type
reactant
Reaction Step One
Quantity
0.825 mol
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6]CC)=O)#[N:2].[CH3:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][NH2:15])=[CH:12][CH:11]=1>COCCO>[CH3:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][NH:15][C:4](=[O:6])[CH2:3][C:1]#[N:2])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0.825 mol
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Two
Name
Quantity
0.825 mol
Type
reactant
Smiles
CC1=CC=C(CN)C=C1
Step Three
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solid product
CUSTOM
Type
CUSTOM
Details
is isolated by vacuum filtration
WASH
Type
WASH
Details
washed with pentane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 90 g

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(CNC(CC#N)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.